1,2,3,3a,4,5-Hexahydro-6H-indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,4,5-Hexahydro-6H-indol-6-one is a chemical compound with a unique structure that includes a hexahydroindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,5-Hexahydro-6H-indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of indole derivatives followed by cyclization. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation. This method uses catalysts like palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction and cyclization in a single step, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,5-Hexahydro-6H-indol-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1,2,3,3a,4,5-Hexahydro-6H-indol-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydro-6H-indol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3a-(3,4-Dimethoxyphenyl)-1,2,3,3a,4,5-hexahydro-1-methyl-6H-indol-6-one
- 1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one
- 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene
Uniqueness
1,2,3,3a,4,5-Hexahydro-6H-indol-6-one is unique due to its specific hexahydroindole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64705-39-1 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5-hexahydroindol-6-one |
InChI |
InChI=1S/C8H11NO/c10-7-2-1-6-3-4-9-8(6)5-7/h5-6,9H,1-4H2 |
InChI Key |
PYJLGWLVURZRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C2C1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.